N-Ethylacetamide-PEG1-Br

Catalog No.
S12386687
CAS No.
M.F
C6H12BrNO2
M. Wt
210.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethylacetamide-PEG1-Br

Product Name

N-Ethylacetamide-PEG1-Br

IUPAC Name

2-(2-bromoethoxy)-N-ethylacetamide

Molecular Formula

C6H12BrNO2

Molecular Weight

210.07 g/mol

InChI

InChI=1S/C6H12BrNO2/c1-2-8-6(9)5-10-4-3-7/h2-5H2,1H3,(H,8,9)

InChI Key

SGZYSADQXMOXQK-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)COCCBr

N-Ethylacetamide-PEG1-Br is a chemical compound that combines the properties of N-ethylacetamide with polyethylene glycol (PEG) and a bromide group. N-Ethylacetamide is an amide derived from acetic acid, characterized by its ethyl group substitution. The addition of polyethylene glycol enhances its solubility and biocompatibility, making it suitable for various applications in pharmaceuticals and biotechnology. The bromide moiety can serve as a reactive site for further chemical modifications, expanding its utility in synthetic chemistry.

Due to its functional groups:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, where nucleophiles can replace the bromine atom, facilitating the formation of new compounds.
  • Amide Bond Formation: The compound can react with amines to form new amides, which are essential in drug development and synthesis.
  • Hoffmann Bromamide Reaction: This reaction can convert N-ethylacetamide into primary amines through a series of steps involving bromination and hydrolysis, showcasing its potential in synthetic organic chemistry .

The synthesis of N-Ethylacetamide-PEG1-Br typically involves several steps:

  • Synthesis of N-Ethylacetamide: This can be achieved by reacting ethylamine with acetic anhydride or acetic acid under controlled conditions to form N-ethylacetamide.
  • Coupling with PEG: The N-ethylacetamide is then reacted with a suitable PEG derivative, often using coupling agents to facilitate the reaction and ensure a stable linkage.
  • Bromination: Finally, the compound is treated with a brominating agent (such as phosphorus tribromide) to introduce the bromine atom at the desired position.

These methods allow for the production of N-Ethylacetamide-PEG1-Br in a controlled manner, optimizing yield and purity.

N-Ethylacetamide-PEG1-Br has diverse applications across various fields:

  • Drug Delivery Systems: The PEG component enhances solubility and biocompatibility, making it suitable for formulating drug delivery systems.
  • Bioconjugation: The reactive bromine allows for easy conjugation with biomolecules, facilitating the development of targeted therapies.
  • Cosmetic Formulations: Its properties make it useful in cosmetic products where solubility and skin compatibility are crucial.

Interaction studies involving N-Ethylacetamide-PEG1-Br focus on its reactivity with various nucleophiles and biological molecules. Research indicates that compounds containing PEG chains can interact favorably with proteins and cells, enhancing their pharmacokinetic profiles. Studies on similar compounds reveal that modifications to the PEG length or branching can significantly affect their interaction with biological systems.

Similar Compounds: Comparison

Several compounds share structural similarities with N-Ethylacetamide-PEG1-Br. Here are some notable examples:

Compound NameStructure/PropertiesUnique Features
N-MethylacetamideSimilar amide structure but with a methyl group instead of ethylLess hydrophobic than N-Ethylacetamide
Polyethylene Glycol-N-HydroxysuccinimideContains hydroxysuccinimide for improved reactivityUsed extensively for bioconjugation
Ethylene Glycol Dimethyl EtherSimilar PEG structure but lacks amine functionalityMore volatile; used as a solvent

N-Ethylacetamide-PEG1-Br stands out due to its combination of an amine-reactive site (bromine) and enhanced solubility from PEG, making it particularly valuable in drug delivery applications compared to other similar compounds.

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

209.00514 g/mol

Monoisotopic Mass

209.00514 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-09

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